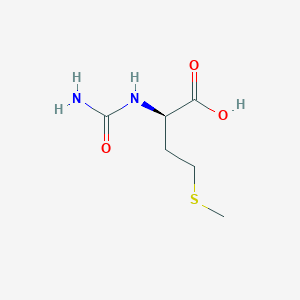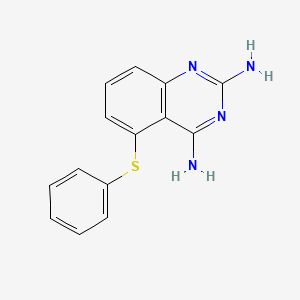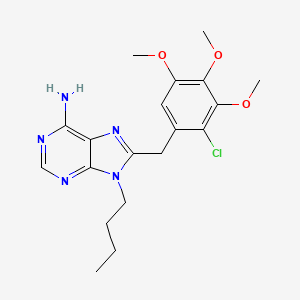
N-Carbamyl-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamyl-D-methionine is an organic compound belonging to the class of methionine derivatives. It is characterized by the presence of a carbamoyl group attached to the amino group of D-methionine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamyl-D-methionine can be synthesized through the carbamoylation of D-methionine using potassium cyanate. The reaction typically involves the following steps:
- Dissolution of D-methionine in an aqueous solution.
- Addition of potassium cyanate to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow systems and solid catalysts to enhance efficiency and yield. A phosgene-free synthesis method using dimethyl carbonate as a carbamoylating agent has been developed to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: N-Carbamyl-D-methionine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-methionine, ammonia, and carbon dioxide.
Oxidation: Oxidative reactions can modify the sulfur-containing side chain of the methionine moiety.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: D-methionine, ammonia, and carbon dioxide.
Oxidation: Various oxidized derivatives of D-methionine.
Substitution: Carbamoyl-substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Carbamyl-D-methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure amino acids and other derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for D-methionine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-carbamyl-D-methionine involves its interaction with specific enzymes and metabolic pathways. It is hydrolyzed by N-carbamoyl-D-amino acid hydrolase to produce D-methionine, which can then participate in various biological processes. The carbamoyl group plays a crucial role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
N-Carbamyl-L-methionine: An enantiomer of N-carbamyl-D-methionine with similar chemical properties but different biological activity.
N-Carbamyl-D-alanine: Another carbamoyl derivative with distinct structural and functional characteristics.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a sulfur-containing side chain. This combination of features imparts distinct reactivity and biological activity compared to other carbamoyl derivatives .
Properties
Molecular Formula |
C6H12N2O3S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 |
InChI Key |
DEWDMTSMCKXBNP-SCSAIBSYSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)


![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)


![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)


![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)

